molecular formula C12H21NO2 B13539943 Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate

Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate

Cat. No.: B13539943
M. Wt: 211.30 g/mol
InChI Key: OHBXNZVZRBZTLW-UHFFFAOYSA-N
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Description

Tert-butyl 6-aminospiro[33]heptane-2-carboxylate is a synthetic organic compound known for its unique spirocyclic structure This compound features a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction. For example, a suitable diene and a dienophile can undergo a Diels-Alder reaction to form the spirocyclic system.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination. For instance, a halogenated spirocyclic intermediate can be treated with ammonia or an amine to introduce the amino group.

    Protection of Functional Groups: Protecting groups, such as tert-butyl, are often introduced to protect reactive sites during the synthesis. This can be achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a scaffold for the design of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of these interactions, leading to specific biological effects. The tert-butyl group can enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and electrostatic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxyl group instead of an amino group, which can alter its reactivity and biological activity.

    Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate:

    Tert-butyl 2-azaspiro[3.3]heptane-6-ylcarbamate: This compound features a carbamate group, which can affect its stability and reactivity.

Uniqueness

Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. The presence of both the tert-butyl and amino groups provides a balance of stability and reactivity, making it a versatile compound for various applications. Its spirocyclic core offers a rigid and constrained framework, which can be advantageous in the design of molecules with specific three-dimensional shapes and properties.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 2-aminospiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8-9H,4-7,13H2,1-3H3

InChI Key

OHBXNZVZRBZTLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CC(C2)N

Origin of Product

United States

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